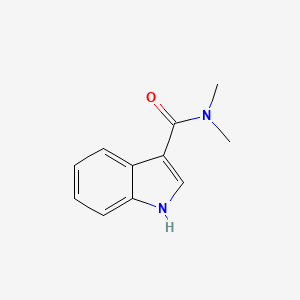

N,N-dimethyl-1H-indole-3-carboxamide

Description

Significance of the Indole (B1671886) Carboxamide Scaffold in Chemical Biology

The indole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous natural products and synthetic drugs. nih.govmdpi.com The versatility of the indole ring allows it to be modified at various positions, leading to a wide array of derivatives with diverse pharmacological activities. benthamscience.commdpi.com

Indole derivatives are known to target a broad spectrum of biological pathways, making them valuable for designing new therapeutic agents. nih.gov The indole carboxamide scaffold, in particular, has been the subject of extensive research. For instance, indole-2-carboxamide derivatives have been identified as potent inhibitors in studies related to antitubercular drug discovery. acs.org Modifications on the indole-2-carboxamide structure have also been explored for the development of new agonists for the TRPV1 ion channel, which is a target for pain and inflammation therapies. nih.gov Furthermore, indole-3-carboxamide derivatives have been investigated for their potential as synthetic cannabinoids. researchgate.net The inherent structural features of indole carboxamides allow them to serve as versatile core structures in the design of novel molecules with therapeutic potential. acs.org

Historical Context of Indole-Based Compounds in Medicinal Chemistry

The history of indole in chemistry dates back to 1866, when it was first synthesized by Adolf von Baeyer. mdpi.com Since its discovery, the indole scaffold has become recognized as a cornerstone in medicinal chemistry. benthamscience.com Many indole alkaloids, which are naturally occurring compounds containing an indole ring, have been found to possess significant biological activities. benthamscience.com

The therapeutic importance of indole-based compounds is exemplified by several clinically used drugs. For example, vincristine, an indole alkaloid, is a well-known anticancer agent, while reserpine, another indole alkaloid, has been used as an antihypertensive medication. benthamscience.com The wide-ranging applications of indole derivatives are further demonstrated by their use as anti-inflammatory agents, like indomethacin, which works by inhibiting the production of prostaglandins. nih.gov

Over the decades, the U.S. Food and Drug Administration (FDA) has approved more than 40 drugs that contain an indole nucleus, highlighting the scaffold's significance in pharmaceutical development. rsc.org The continuous exploration of indole derivatives in drug discovery underscores their enduring importance and potential for addressing a multitude of healthcare challenges. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIKMCXRMYOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl 1h Indole 3 Carboxamide

Established Synthetic Routes for N,N-dimethyl-1H-indole-3-carboxamide

Established routes to this compound typically begin with a pre-formed indole (B1671886) ring, which is then functionalized at the C3 position. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

The synthesis of the target compound relies on a few key precursors. The indole core is most commonly derived from indole itself or indole-3-carboxylic acid. The dimethylamide moiety is introduced using dimethylamine or a reagent that can generate the dimethylaminocarbonyl group, such as N,N-dimethylformamide (DMF).

Table 1: Primary Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1H-Indole | C₈H₇N | Provides the core heterocyclic scaffold. |

| Indole-3-carboxylic acid | C₉H₇NO₂ | Provides the indole core with a pre-installed carboxyl group for amidation. |

| Dimethylamine | (CH₃)₂NH | Acts as the nucleophile to form the amide bond. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Can serve as both a solvent and a reagent, particularly in Vilsmeier-Haack type reactions. |

| Phosphorus oxychloride | POCl₃ | An activating agent used with DMF in the Vilsmeier-Haack reaction. |

The specific reaction conditions are critical for achieving high yields and purity. In the conversion of indole-3-carboxylic acid to its corresponding amide, the carboxylic acid must first be activated. This is often achieved by converting it into a highly reactive acyl chloride. This reaction typically involves refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene. chemicalbook.comtandfonline.com The subsequent reaction with dimethylamine is usually performed in a solvent such as chloroform in the presence of a base like pyridine to neutralize the HCl generated during the reaction. tandfonline.com

An alternative and widely used method is the Vilsmeier-Haack reaction. researchgate.net This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netgoogle.com The indole reacts with this electrophilic species to form an iminium intermediate, which upon basic hydrolysis yields the target carboxamide. This method is advantageous as it often starts from the simpler precursor, 1H-indole. The reaction is typically carried out at elevated temperatures. google.com

Multi-step syntheses provide a high degree of control over the chemical transformations by isolating intermediates at each stage. A common multi-step approach for this compound involves the following sequence:

Preparation of Indole-3-carboxylic acid: This can be prepared from indole via various methods, though it is also commercially available.

Activation of the Carboxylic Acid: Indole-3-carboxylic acid is converted to indole-3-carbonyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂) for several hours. tandfonline.com After the reaction is complete, the excess SOCl₂ and solvent are removed under vacuum.

Amidation: The resulting crude acyl chloride is dissolved in a suitable solvent like chloroform and reacted with dimethylamine in the presence of a base such as pyridine. The mixture is stirred, often at room temperature, to allow the reaction to proceed to completion. tandfonline.com Purification is then carried out, usually by column chromatography.

To improve efficiency and reduce waste, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates. For indole carboxamides, one-pot procedures often focus on the direct conversion of an indole precursor to the final product.

The Vilsmeier-Haack reaction can be considered a one-pot process where 1H-indole is directly converted to this compound's precursor, the iminium salt, which is then hydrolyzed in the same pot. google.com More sophisticated one-pot strategies for related indole derivatives have been developed, such as a two-step, one-pot method for synthesizing 2-amino-indole-3-carboxamides. This involves a nucleophilic aromatic substitution followed by a reductive cyclization in the same reaction vessel. nih.govnih.gov Such strategies, while not directly for the titular compound, highlight a general trend in organic synthesis towards more streamlined and efficient processes that are applicable to this class of molecules. rsc.orgresearchgate.netmdpi.com

Advanced Synthetic Techniques for Indole Carboxamide Derivatives

Modern organic synthesis seeks to develop milder, more efficient, and more versatile methods for constructing chemical bonds. For indole carboxamides, significant advances have been made in the area of amide bond formation.

Amide coupling is one of the most frequently used reactions in medicinal chemistry. hepatochem.com These reactions involve the condensation of a carboxylic acid and an amine, facilitated by a coupling reagent that activates the carboxylic acid. hepatochem.com This approach avoids the need for harsh reagents like thionyl chloride and often proceeds under mild conditions with high yields.

The general mechanism involves the reaction of the carboxylic acid (e.g., indole-3-carboxylic acid) with the coupling reagent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (e.g., dimethylamine) to form the stable amide bond.

A variety of coupling reagents are available, which can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Table 2: Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Name |

|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

For the synthesis of indole-2-carboxamides, a similar class of compounds, coupling systems like EDC in combination with hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) have been proven effective. nih.gov Boron-based reagents have also emerged for direct amidation, which can sometimes be performed at higher temperatures without the need for traditional coupling agents. acs.org These advanced methods offer significant advantages in terms of mild reaction conditions, tolerance of other functional groups, and often reduced side reactions like racemization in chiral substrates. hepatochem.comacs.org

Alkylation Strategies

Alkylation of the indole nucleus, particularly at the N-1 position, is a crucial transformation for modifying the properties of indole-3-carboxamides. For this compound, this primarily involves the introduction of an alkyl group onto the nitrogen atom of the indole ring.

Standard N-alkylation of indole derivatives can be achieved using an alkyl halide in the presence of a base. tandfonline.com A common protocol involves the use of sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). tandfonline.comdiva-portal.org The sodium hydride acts as a strong base to deprotonate the indole nitrogen, forming a sodium salt which then undergoes nucleophilic substitution with the alkylating agent. diva-portal.org Another effective system for N-1 selective alkylation of related heterocyclic systems like indazoles involves sodium hydride in tetrahydrofuran (THF). beilstein-journals.orgnih.gov

While the direct N-alkylation of indoles can be straightforward, a significant challenge is the potential for competing C3-alkylation due to the high nucleophilicity of this position. mdpi.comnih.gov However, in the case of this compound, the C3 position is already substituted, which directs alkylation to the N-1 position. The choice of base and solvent can significantly influence the regioselectivity of alkylation in indole systems. For instance, the combination of Cs₂CO₃ in DMF is a commonly employed method for indazole N-alkylation. beilstein-journals.org

Copper-catalyzed methods have also been developed for the N-alkylation of indoles. One such method utilizes a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. researchgate.net This reaction is performed in the presence of copper iodide and potassium hydroxide. researchgate.net Furthermore, Ullmann-type intramolecular arylamination using a CuI-K₃PO₄-DMF system provides an efficient route to N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate, which are precursors to the corresponding carboxamides. nih.gov

The following table summarizes various conditions used for the N-alkylation of indole and related heterocyclic cores, which are applicable to the synthesis of N-alkylated derivatives of this compound.

| Base | Solvent | Alkylating Agent | Catalyst | Regioselectivity | Reference(s) |

| Sodium Hydride (NaH) | DMF | Alkyl Halide | None | N-1 | tandfonline.comdiva-portal.org |

| Sodium Hydride (NaH) | THF | Alkyl Bromide | None | High N-1 | beilstein-journals.orgnih.gov |

| Potassium tert-butoxide | THF | Alkyl Halide | None | N-alkylation | nih.gov |

| Potassium Carbonate (K₂CO₃) | DMF | Alkyl Halide | None | N-alkylation | researchgate.net |

| Potassium Hydroxide | - | N-Tosylhydrazone | Copper Iodide | N-alkylation | researchgate.net |

Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

Functional group interconversions of this compound can lead to a diverse range of derivatives. These transformations can target the indole nucleus or the carboxamide moiety.

Oxidation: The oxidation of indoles is a fundamental transformation that can yield various valuable products, including oxindoles. ntu.edu.sg The electron-rich nature of the indole ring makes it susceptible to oxidation. researchgate.net Common oxidizing agents used for indoles include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). ntu.edu.sgresearchgate.net The oxidation of C3-substituted indoles often leads to the formation of 2-oxindoles. ntu.edu.sg For instance, the oxidation of indole-3-acetic acid can yield oxindole-3-acetic acid. nih.gov Halide-catalyzed oxidation using oxone as the terminal oxidant represents a greener approach to indole oxidation. ntu.edu.sg This method can be highly chemoselective, with the in situ generated halonium ion reacting specifically with the electron-rich C2=C3 double bond of the indole. ntu.edu.sg

Reduction: The reduction of the indole ring of this compound can lead to indoline derivatives. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride in the presence of an acid. The carboxamide group itself is generally resistant to reduction under these conditions. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine.

Substitution: Electrophilic aromatic substitution on the benzene (B151609) ring of the indole nucleus is a key method for introducing various functional groups. The directing effects of the fused pyrrole (B145914) ring and the carboxamide group will influence the position of substitution. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce substituents at the C4, C5, C6, and C7 positions. For example, regioselective nitration of indoles at the 3-position is possible under non-acidic conditions, though for this compound, substitution would occur on the benzene portion of the ring. nih.gov

The following table provides examples of functional group interconversions applicable to the indole core.

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Oxidation | Oxone, Halide catalyst (e.g., KBr) | 2-Oxindole | ntu.edu.sgresearchgate.net |

| Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Oxindole | researchgate.net |

| Reduction | H₂, Pd/C | Indoline | vanderbilt.edu |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine (from amide) | vanderbilt.edu |

| Nitration | Ammonium (B1175870) tetramethylnitrate, Trifluoroacetic anhydride | Nitroindole | nih.gov |

Chemo- and Regioselectivity Considerations

In the synthesis and derivatization of this compound, achieving the desired chemo- and regioselectivity is paramount. The indole ring possesses multiple reactive sites, and controlling the outcome of a reaction requires careful consideration of the substrate's electronic properties and the reaction conditions.

N-1 vs. C-3 Functionalization: A primary challenge in indole chemistry is controlling functionalization between the N-1 and C-3 positions. nih.gov The C-3 position is generally more nucleophilic and prone to electrophilic attack. mdpi.com However, for this compound, the C-3 position is blocked by the carboxamide group, thus favoring N-1 functionalization. The choice of catalyst can also play a crucial role in directing the regioselectivity. For example, in the alkylation of indoles, ligand-controlled regiodivergence has been demonstrated, where different ligands on a copper hydride catalyst can selectively produce either N-alkylated or C3-alkylated products. nih.gov

Catalyst-Controlled Site Selectivity: Recent advancements have highlighted the power of catalyst control in achieving site-selective C-H functionalization of 3-carboxamide indoles. nih.govchemrxiv.orgresearchgate.net For instance, by employing different transition metal catalysts, it is possible to achieve either C-2 alkylation or a translocation of the carboxamide group followed by C-3 functionalization. nih.govchemrxiv.orgresearchgate.net An Ir(III)/Ag(I) catalyst system can promote C-2 functionalization, while a Rh(I)/Ag(I) co-catalyst can lead to a 1,2-acyl translocation and subsequent C-3 functionalization. nih.govchemrxiv.orgresearchgate.net This demonstrates that the choice of metal center can subvert the inherent reactivity of the indole core to achieve otherwise difficult transformations.

The following table illustrates the impact of different catalysts on the regioselectivity of indole functionalization.

| Catalyst System | Desired Functionalization Position | Outcome | Reference(s) |

| Ir(III)/Ag(I) | C-2 | Direct C-2 alkylation | nih.govchemrxiv.orgresearchgate.net |

| Rh(I)/Ag(I) | C-3 (after translocation) | Carboxamide translocation and C-3 functionalization | nih.govchemrxiv.orgresearchgate.net |

| Copper Hydride with DTBM-SEGPHOS ligand | N-1 | N-alkylation | nih.gov |

| Copper Hydride with Ph-BPE ligand | C-3 | C-3 alkylation | nih.gov |

Sustainable and Green Chemistry Approaches in Indole Carboxamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of complex molecules, including indole carboxamides. Green chemistry principles, such as the use of benign solvents, avoidance of metal catalysts, and minimizing waste, are increasingly being incorporated into synthetic strategies. researchgate.net

One notable green approach is the use of multicomponent reactions (MCRs). An innovative two-step reaction has been developed for the de novo synthesis of indole-2-carboxamide derivatives from readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. researchgate.net This method proceeds under mild and benign conditions, utilizing ethanol as a solvent and avoiding the need for a metal catalyst. researchgate.net The reaction involves an Ugi four-component reaction followed by an acid-induced cyclization. researchgate.net This approach offers a high degree of atom economy and reduces the generation of both inorganic and organic waste compared to traditional multi-step syntheses. researchgate.net

Microwave-assisted synthesis is another green technology that has been applied to the synthesis of indole derivatives. mdpi.com Microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For example, the microwave-assisted regioselective acylation of indoles has been reported to proceed with higher yields than previous methods. mdpi.com

The use of halide catalysis with a safe terminal oxidant like oxone for the oxidation of indoles is another example of a green chemistry approach. ntu.edu.sg This method avoids the use of stoichiometric and often toxic heavy metal oxidants or organic oxidants that generate harmful byproducts. ntu.edu.sg

The following table summarizes some green chemistry approaches relevant to the synthesis of indole carboxamides.

| Green Chemistry Approach | Key Features | Example Application | Reference(s) |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, benign solvent (ethanol), no metal catalyst | De novo synthesis of indole-2-carboxamide derivatives | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Regioselective acylation of indoles | mdpi.com |

| Halide Catalysis for Oxidation | Use of a safe terminal oxidant (oxone), avoidance of toxic metal oxidants | Oxidation of indoles to 2-oxindoles | ntu.edu.sg |

Structure Activity Relationship Sar and Molecular Design Studies of N,n Dimethyl 1h Indole 3 Carboxamide Analogs

Ligand-Based Pharmacophore Modeling for Indole (B1671886) Carboxamide Scaffolds

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govmdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com For indole carboxamide scaffolds, pharmacophore models have been developed to understand their interactions with various receptors and enzymes.

These models are generated by aligning a set of active molecules and extracting the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a study on indole-2-carboxamide derivatives as potential inhibitors of human liver glycogen (B147801) phosphorylase (HLGP) utilized molecular docking and 3D-QSAR calculations to create binding models. These models highlighted the critical role of the indole ring and the carboxamide moiety in the inhibitory activity. nih.gov The carboxamide group, with its flexible nature and both hydrophobic and polar characteristics, was found to be instrumental in forming hydrogen bonds with the target enzyme. nih.gov

The generated pharmacophore models can then be used as 3D queries to screen large compound databases to identify new molecules with the potential for similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Multivariate Linear Regression (MLR) is a statistical technique frequently employed in QSAR studies to model the linear relationship between multiple independent variables (molecular descriptors) and a dependent variable (biological activity). youtube.com In the context of indole carboxamides, MLR has been used to develop QSAR models that predict their activity against various targets. For example, a QSAR study on indole-2-carboxamide derivatives as potential anti-obesity agents utilized MLR to investigate the structural requirements for their activity as CB1 receptor antagonists. researchgate.net

The general form of an MLR equation in a QSAR study is:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where:

c₀ is the regression constant

c₁, c₂, ..., cₙ are the regression coefficients

D₁, D₂, ..., Dₙ are the molecular descriptors

These descriptors can represent various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. The quality of an MLR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. nih.gov

When dealing with a large number of molecular descriptors that may be inter-correlated, techniques like Factor Analysis (FA) and Principal Component Analysis (PCA) are used to reduce the dimensionality of the data before applying MLR. researchgate.netnih.gov

Factor Analysis-MLR (FA-MLR): In this approach, factor analysis is first performed to identify underlying latent variables (factors) that explain the correlations among a set of observed variables (descriptors). researchgate.net These factors, which are fewer in number and uncorrelated, are then used as independent variables in an MLR equation. researchgate.netnih.gov This method helps in building more robust and interpretable QSAR models by reducing multicollinearity. researchgate.net

Principal Component Regression Analysis (PCRA): Similar to FA-MLR, PCRA uses principal component analysis to transform a set of correlated descriptors into a smaller set of uncorrelated variables called principal components. researchgate.netnih.gov These principal components, which capture the maximum variance in the original data, are then used in a regression analysis to predict biological activity. researchgate.net

Both FA-MLR and PCRA have been applied in QSAR studies of indole-2-carboxamides to develop predictive models for their biological activities, such as their CB1 receptor antagonistic activity. researchgate.net

The electrostatic potential charges on the atoms of a molecule play a crucial role in its interaction with biological targets. QSAR studies on indole-2-carboxamide analogs have revealed the significance of these charges in determining their biological activity. researchgate.net

For instance, a QSAR study on indole-2-carboxamides as CB1 antagonists indicated that an increased positive charge at certain atoms of the indole ring might be unfavorable for activity, while an increased positive charge at other positions could be beneficial. researchgate.net Specifically, the study suggested that electron-withdrawing groups at certain positions and electron-releasing groups at others could enhance the CB1 receptor antagonistic activity. researchgate.net These findings provide valuable insights for the rational design of more potent analogs by modifying the electronic properties of the indole scaffold.

Rational Design of Indole Carboxamide Scaffolds for Targeted Modulation

Rational drug design involves the strategic design of new molecules based on a thorough understanding of the biological target and the ligand-target interactions. nih.gov For indole carboxamide scaffolds, rational design strategies have been employed to develop analogs with improved potency, selectivity, and pharmacokinetic properties for a variety of targets. mdpi.comelsevier.com

One approach involves modifying the indole scaffold to fine-tune its activity. For example, indole-2-carboxamide analogs have been rationally designed to act as selective antitubercular and/or antitumor agents. elsevier.comnih.gov This can involve introducing different substituents on the indole ring or modifying the carboxamide side chain to optimize interactions with the target.

In another example, the rational design of indole-2-carboxamides as novel and selective agonists for the TRPV1 ion channel was guided by in silico studies. mdpi.com This involved adding lipophilic moieties at specific positions of the molecule to enhance its activity. mdpi.com The design of allosteric modulators for the cannabinoid CB1 receptor has also been a focus, with novel indole-2-carboxamide analogs being synthesized with photoactivatable functionalities to map the allosteric binding site. nih.gov

Molecular Hybridization Strategies in Indole Carboxamide Research

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially a dual mode of action. mdpi.comnih.gov In the context of indole carboxamide research, this strategy has been utilized to develop novel therapeutic agents.

For instance, indole-isoxazole hybrids have been synthesized and evaluated for their cytotoxic activities, showing potential as anticancer agents. nih.gov Another study focused on creating indole-linked triazole sulfonamide derivatives as potent inhibitors of mycobacterial carbonic anhydrase, demonstrating the utility of this approach in developing new antitubercular agents. acs.org The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple targets or have an enhanced interaction with a single target, leading to improved biological activity. mdpi.comacs.org

Computational Chemistry and Modeling Approaches for N,n Dimethyl 1h Indole 3 Carboxamide

Molecular Docking Simulations (e.g., AutoDock Vina)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in understanding the binding mode of N,N-dimethyl-1H-indole-3-carboxamide within the active site of a target protein. Software such as AutoDock Vina is widely used for this purpose due to its accuracy and speed. scripps.edunih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a simulation that explores various possible binding poses. The output is typically a set of binding conformations ranked by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy score generally indicates a more stable and favorable protein-ligand complex. researchgate.net

Following the docking simulation, a detailed analysis of the protein-ligand interactions is crucial for understanding the structural basis of the binding affinity. This analysis identifies the specific molecular interactions that stabilize the complex. For an indole-based compound like this compound, these interactions commonly include:

Hydrogen Bonds: The carboxamide group contains hydrogen bond donors (the indole (B1671886) N-H) and acceptors (the carbonyl oxygen), which can form strong, directional interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The indole ring and the N,N-dimethyl groups can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic indole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.

These interactions are visualized and quantified to build a comprehensive model of how this compound recognizes and binds to its biological target.

Interactive Table 1: Example of Molecular Docking Results for an Indole Derivative

This table illustrates typical data obtained from a molecular docking study, showing the binding affinity and key interacting residues for a hypothetical complex involving an indole derivative.

| Parameter | Value/Description |

| Docking Software | AutoDock Vina |

| Target Protein | Example: Cyclooxygenase-2 (COX-2) |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Arg120, Tyr355 |

| Hydrophobic Interactions | Val523, Leu352, Ala527 |

| π-π Stacking Interactions | Trp387 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of this compound. researchgate.net DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. These calculations can determine various molecular properties, including optimized geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). ijrar.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of this compound. Using DFT, the molecular geometry of the compound can be optimized to find the lowest energy structure. ijrar.org This process involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most probable conformation of the molecule in its ground state and serves as the accurate input structure for other computational studies like molecular docking.

Interactive Table 2: Example of DFT-Calculated Properties for an Indole Carboxamide

This table presents sample data that could be generated from DFT calculations for a compound like this compound.

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 3.8 Debye | B3LYP/6-31G(d,p) |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically start with the best-docked pose in its protein target. The simulation, often run for nanoseconds or longer, reveals the stability of the binding pose and the flexibility of the protein and ligand. researchgate.net Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov this compound could be either a starting point (template) for a ligand-based virtual screen or a "hit" identified from a structure-based screen. mdpi.comacs.org

Ligand-Based Virtual Screening (LBVS): If this compound is known to be active, its structure can be used as a template to search for other compounds in a database with similar structural or chemical features. acs.org

Structure-Based Virtual Screening (SBVS): In this approach, a library of compounds is docked into the binding site of a target protein. mdpi.com Molecules are ranked based on their docking scores, and the top-ranking compounds are selected for further investigation. This compound could be one of thousands of compounds screened in such a campaign.

These screening methods significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. researchgate.net

Biological Evaluation and Molecular Mechanisms of Action Preclinical Studies

Investigation of Molecular Targets and Pathways

The indole (B1671886) carboxamide framework has been identified as a privileged scaffold in medicinal chemistry, demonstrating interaction with numerous receptors, enzymes, and signaling pathways implicated in a range of physiological and pathological processes.

Derivatives of the indole carboxamide structure are well-documented for their interaction with cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system. nih.gov These compounds often function as synthetic cannabinoids or allosteric modulators.

Research into chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, which features an indole-3-carboxamide core, has demonstrated high-affinity binding to the human CB1 (hCB1) receptor. All tested isomers, which only differed by the position of a chloro-substituent on the indole core, displayed affinities in the low nanomolar range, with Kᵢ values between 0.58 and 9.8 nM. researchgate.net This indicates that minor structural modifications can be made to the indole ring while retaining potent receptor interaction. researchgate.net Furthermore, some indole-2-carboxamide derivatives have been explored as allosteric modulators of the CB1 receptor. researchgate.net For instance, one potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was found to have a K₋B value of 259.3 nM. researchgate.net These studies underscore the significance of the indole carboxamide scaffold in designing ligands that can effectively bind to and modulate cannabinoid receptor function.

| Compound Class | Specific Derivative Example | Target | Binding Parameter | Value | Source |

|---|---|---|---|---|---|

| Chloroindole-3-carboxamides | MDMB-CHMICA Analogues | hCB1 | Kᵢ | 0.58 - 9.8 nM | researchgate.net |

| Indole-2-carboxamide | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | CB1 (Allosteric Site) | K₋B | 259.3 nM | researchgate.net |

The indole carboxamide structure has proven to be a fertile ground for the development of inhibitors against a diverse range of enzymes critical to disease progression.

Protein Tyrosine Kinases (PTKs): Certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov A series of 5-substituted-3-ethylindole-2-carboxamides demonstrated significant inhibitory efficacy against EGFR, with IC₅₀ values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). researchgate.netnih.gov Select compounds from this series also potently inhibited CDK2, with IC₅₀ values as low as 33 nM. researchgate.netnih.gov

MmpL3: Indole carboxamides are a recognized class of inhibitors targeting the essential Mycobacterium tuberculosis transporter, Mycobacterial Membrane Protein Large 3 (MmpL3). This protein is crucial for transporting mycolic acid precursors for the construction of the mycobacterial cell wall.

HCV NS5B Polymerase: The Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication, has been successfully targeted by indole-based allosteric inhibitors. Indole diamide (B1670390) compounds have been developed as "Thumb Pocket 1" inhibitors, which interfere with the conformational changes required for the enzyme's function. nih.gov

Human Liver Glycogen (B147801) Phosphorylase (HLGPa): A series of indole-2-carboxamide compounds have been studied for their interaction with Human Liver Glycogen Phosphorylase a (HLGPa), an enzyme involved in glucose homeostasis. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors. nih.gov

SARS-CoV 3CL Protease & SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of coronaviruses is a key enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.gov Indole-based scaffolds have been incorporated into potent inhibitors. For example, indole chloropyridinyl esters have been shown to act as covalent inhibitors, acylating the catalytic cysteine (Cys145) in the active site. nih.gov Peptidomimetic inhibitors incorporating a P3-indole moiety have also been developed, demonstrating the utility of the indole structure in mimicking substrate interactions. researchgate.net

| Compound Class | Target Enzyme | Inhibition Parameter | Value | Source |

|---|---|---|---|---|

| 5-substituted-3-ethylindole-2-carboxamides | EGFR | IC₅₀ | 85 - 124 nM | researchgate.netnih.gov |

| 5-substituted-3-ethylindole-2-carboxamides | CDK2 | IC₅₀ | 33 - 46 nM | researchgate.netnih.gov |

Indole derivatives have demonstrated the ability to modulate the production of key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indole-3-carboxylic acid was shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov The half-maximal inhibitory concentrations (IC₅₀) for indole-3-carboxylic acid against IL-1β, IL-6, and TNF-α were 4.38 µM, 2.67 µM, and 4.60 µM, respectively. nih.gov Similarly, other indole-2-carboxamide derivatives have been shown to attenuate LPS-induced increases in TNF-α expression in both serum and bronchoalveolar lavage fluid in animal models of acute lung injury. researchgate.net Another related compound, Javamide-II, was found to selectively inhibit IL-6 production in macrophage-like cells, with an IC₅₀ value of approximately 0.8 µM. nih.gov

Bcl-2 and Mcl-1: The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis, and its anti-apoptotic members, like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), are attractive targets for cancer therapy. nih.govyoutube.com Novel indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1. nih.gov One such compound demonstrated a Kᵢ value of 0.26 μM for Bcl-2 and a potent Kᵢ of 72 nM for Mcl-1, while showing selectivity over the related Bcl-XL protein. nih.gov Further research into tricyclic indole 2-carboxylic acids led to the discovery of highly potent Mcl-1 inhibitors with single-digit nanomolar binding affinity (Kᵢ = 3 nM) and high selectivity over Bcl-2 and Bcl-xL. nih.gov

EGFR and CDK-2: As noted previously, 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of EGFR and CDK2. researchgate.netnih.govnih.govresearchgate.net By simultaneously targeting these two kinases, which are crucial for cell cycle progression and proliferation, these compounds can induce apoptosis. nih.govresearchgate.net The antiproliferative activity of these compounds was demonstrated against several cancer cell lines, with mean GI₅₀ (half maximal growth inhibition) values ranging from 37 nM to 193 nM. nih.gov

Aryl Hydrocarbon Receptor (AhR): Indole-3-carbinol (B1674136) (I3C), a natural indole derivative, and its condensation product diindolylmethane (DIM), are known to interact with the Aryl Hydrocarbon (Ah) receptor. nih.gov These compounds competitively bind to the AhR with relatively low affinity and can act as partial agonists or antagonists in human breast cancer cells. nih.gov The activation of the AhR pathway by I3C can lead to various cellular effects, including the modulation of other signaling pathways. mdpi.commdpi.com

Estrogen Receptor (ER): Indole derivatives have also been shown to modulate the activity of estrogen receptors. Indole-3-carbinol (I3C) acts as a negative regulator of estrogen receptor-alpha (ERα) signaling, repressing estrogen-activated transcription in a dose-dependent manner. nih.gov Other research has identified indole derivatives that interact with estrogen receptor beta (ERβ) and inhibit ovarian cancer cell growth. mdpi.com Additionally, N-substituted 2-phenyl indoles have been developed as high-affinity ligands for the estrogen receptor. nih.gov

In Vitro Pharmacological Profiling

The anti-inflammatory potential of indole-based compounds has been evaluated in vitro using relevant cell models. The murine macrophage cell line RAW 264.7 is commonly used to study inflammatory responses, as stimulation with LPS induces the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov In this model, an indole and amide derivative of ursolic acid significantly reduced LPS-induced levels of TNF-α, IL-6, and IL-1β, with inhibition levels of 74.2%, 55.9%, and 59.7% respectively at a 5.0 µM concentration. nih.gov The compound also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov As previously mentioned, indole-3-carboxylic acid also demonstrated potent inhibition of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. nih.gov These findings confirm the anti-inflammatory activity of the indole scaffold at the cellular level.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antitubercular)

While specific antimicrobial data for N,N-dimethyl-1H-indole-3-carboxamide is not extensively documented, the broader class of indole-3-carboxamide derivatives has demonstrated notable antimicrobial properties.

Antibacterial and Antifungal Activities: A series of α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov Certain 5-bromo-substituted indole analogues showed broad-spectrum activity. nih.gov For instance, one particular analogue demonstrated significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with Minimum Inhibitory Concentrations (MIC) of ≤ 0.28 µM. nih.gov These conjugates are thought to exert their effect by targeting bacterial membranes and can also act as antibiotic potentiators. nih.gov

Antitubercular Activities: The indoleamide scaffold has been a subject of investigation for activity against Mycobacterium tuberculosis. Although distinct from the 3-carboxamide, indole-2-carboxamides have shown potent antitubercular activity by targeting the MmpL3 transporter, which is essential for the mycobacterial cell wall assembly. nih.gov Some of these compounds have demonstrated efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis in vitro and have shown oral bioavailability and effectiveness in murine models of tuberculosis. nih.gov

| Compound Analogue | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 5-Bromo-indole-3-carboxamide-PA-3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 | nih.gov |

| 5-Bromo-indole-3-carboxamide-PA-3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 | nih.gov |

| 5-Bromo-indole-3-carboxamide-PA-3-6-3 (13b) | Cryptococcus neoformans | ≤ 0.28 | nih.gov |

Antiviral Activities (e.g., Anti-HCV, Anti-DENV, SARS-CoV-2)

The antiviral potential of indole-3-carboxamide derivatives has been explored against several viruses.

Anti-HCV Activity: Research into novel anti-hepatitis C virus (HCV) agents has identified various indole derivatives as promising candidates. For instance, a series of ethyl 1H-indole-3-carboxylates were evaluated, with several compounds exhibiting anti-HCV activities at low concentrations.

Anti-DENV Activity: While direct studies on indole-3-carboxamides are limited, related heterocyclic carboxamides have been investigated. For example, N-phenylpyridine-3-carboxamide was identified as an inhibitor of Dengue virus (DENV) replication. This compound was found to target a post-entry step in the viral life cycle, specifically impeding viral RNA replication.

SARS-CoV-2 Activity: In the search for therapeutics against SARS-CoV-2, a number of indole-based compounds have been investigated. One study reported that a derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov

Antioxidant Properties (e.g., Inhibition of Lipid Peroxidation, Superoxide (B77818) Anion Formation)

A study on novel N-substituted indole-3-carboxamides investigated their in vitro antioxidant effects. The evaluation focused on their impact on rat liver microsomal NADPH-dependent lipid peroxidation and their ability to scavenge free radicals, measured by the inhibition of superoxide anion formation.

Several of the synthesized compounds significantly inhibited superoxide anion formation, with inhibition ranging from 84–100% at a 10⁻³ M concentration. It was noted that the presence of halo substituents at both the ortho- and para-positions of the N-benzyl ring resulted in 100% inhibition of superoxide dismutase (SOD). In general, halogenated derivatives were found to be more active than their non-halogenated counterparts. In contrast, most of these N-substituted indole-3-carboxamides did not show significant inhibitory effects on lipid peroxidation, with one exception that decreased the lipid peroxidation level by 51% at the same concentration.

| Compound | Inhibition of Superoxide Anion Formation (%) | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide | 100 | 51 |

| N,1-bis(4-fluorobenzyl)-1H-indole-3-carboxamide | Significant Inhibition | Not Significant |

| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-3-carboxamide | 100 | Not Significant |

Antiparasitic Activities (e.g., Anti-Trypanosoma cruzi, Antimalarial)

The indole nucleus is a key feature in a number of compounds with antiparasitic properties.

Anti-Trypanosoma cruzi Activity: Phenotypic screening against Trypanosoma cruzi, the parasite responsible for Chagas disease, has identified substituted indoles as active compounds. acs.org Specifically, a series of indole-2-carboxamides were optimized for their anti-T. cruzi activity. acs.org While these efforts did not lead to a clinical candidate due to unfavorable pharmacokinetic properties, they demonstrated the potential of the indole scaffold for targeting this parasite. acs.org For instance, N-methylation of both the amide and the indole nitrogen in certain indole-2-carboxamide derivatives was found to restore potency against the intracellular amastigote forms of T. cruzi. acs.org

Antimalarial Activity: The indole structure is present in various natural and synthetic compounds with activity against Plasmodium falciparum, the deadliest species of malaria parasite. While specific data on this compound is not available, the broader family of indole derivatives continues to be a source of investigation for new antimalarial drugs. researchgate.net

Other Relevant Biological Activities (e.g., Antitumor, Antiplatelet, Antidiabetic, Anticonvulsant, Antidepressant, Antifertility)

Derivatives of indole-3-carboxamide and related indole compounds have been evaluated for a wide range of other biological activities.

Antitumor Activity: The indole-3-carboxamide scaffold has been identified as a privileged structure in the development of anticancer agents. nih.gov For example, certain derivatives have been investigated as inhibitors of the Dishevelled (DVL) protein, which is implicated in the Wnt signaling pathway often dysregulated in cancer. nih.gov

Antiplatelet Activity: Indole-3-carbinol, a related indole compound, has demonstrated significant antiplatelet and antithrombotic activities in vitro and in vivo. nih.gov It was shown to inhibit collagen-induced platelet aggregation in human platelet-rich plasma and suppress fibrinogen binding to the platelet surface glycoprotein (B1211001) IIb/IIIa receptor. nih.gov

Antidiabetic Activity: Indole-3-acetamide derivatives have been synthesized and evaluated as potential antihyperglycemic agents. nih.gov Some of these compounds displayed good inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov

Anticonvulsant Activity: While specific studies on this compound are lacking, other carboxamide-containing compounds have been investigated for their anticonvulsant properties. For instance, N-methyl-tetramethylcyclopropyl carboxamide has been shown to have a broad-spectrum anticonvulsant profile in rodent models. nih.gov

Antidepressant Activity: The indole nucleus is a core component of the neurotransmitter serotonin, making it a key structure in the design of antidepressant drugs. nih.gov Various indole derivatives have shown potential antidepressant activity in preclinical models. nih.gov A study on marine-inspired 2-(1H-indol-3-yl)-N,N-dimethylethanamines, which are structurally related to the target compound, showed that some analogues possess significant antidepressant-like action in the forced swim test. nih.gov

Preclinical In Vivo Efficacy Studies (Animal Models)

While no specific in vivo studies on the anti-inflammatory effects of this compound in pulmonary inflammation models were identified, a related compound, indole-3-carbinol, has been shown to be a potent inhibitor of ischemia-reperfusion-induced inflammation in vivo. nih.gov In a murine dorsal skinfold chamber model, treatment with indole-3-carbinol resulted in a decrease in the number of adherent and transmigrated leukocytes, indicating a reduction in the inflammatory response. nih.gov

Antitubercular Efficacy in Animal Models

Preclinical evaluation of indolecarboxamides, a class of compounds chemically related to this compound, has demonstrated notable efficacy in murine models of Mycobacterium tuberculosis (Mtb) infection. In an acute Mtb infection model, orally administered indolcarboxamides NITD-304 and NITD-349 were assessed to determine their minimum effective dose. researchgate.net Further studies in an established infection mouse model, where treatment commenced one month after a low-dose intranasal Mtb infection, revealed significant bactericidal activity. researchgate.net

Two weeks of daily treatment with NITD-304 or NITD-349 at a dose of 100 mg/kg resulted in a bacterial load reduction of 1.11 and 1.10 logs, respectively. researchgate.net This efficacy was comparable to the first-line tuberculosis drug rifampicin (B610482) (1.29 log reduction) and superior to ethambutol (B1671381) (0.75 log reduction) under the same conditions. researchgate.net These findings underscore the potential of the indolecarboxamide scaffold in combating both drug-sensitive and drug-resistant tuberculosis. nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of MmpL3, a crucial transporter for mycolic acid, which is an essential component of the mycobacterial cell wall. nih.gov

Table 1: Antitubercular Efficacy of Indolecarboxamides in an Established Mtb Infection Mouse Model

| Compound | Dose (mg/kg, daily) | Treatment Duration | Bacterial Load Reduction (log CFU) |

|---|---|---|---|

| NITD-304 | 100 | 2 weeks | 1.11 researchgate.net |

| NITD-349 | 100 | 2 weeks | 1.10 researchgate.net |

| Rifampicin | 10 | 2 weeks | 1.29 researchgate.net |

| Ethambutol | 100 | 2 weeks | 0.75 researchgate.net |

Antiparasitic Efficacy in Animal Models (e.g., Chagas Disease Models)

While specific in vivo data for this compound is not available, studies on related indole-2-carboxamide derivatives have shown promising results in mouse models of Chagas disease, caused by the parasite Trypanosoma cruzi. In a proof-of-concept study, an indole-2-carboxamide compound (compound 2) was evaluated in both acute and chronic murine models of the disease. nih.gov

In the acute infection model, treatment with compound 2 at 50 mg/kg twice daily for five days resulted in a 96.7% reduction in peak parasitemia. nih.gov For comparison, the standard treatment, benznidazole (B1666585) (BZ), at 100 mg/kg once daily, led to a 99.8% reduction. nih.gov In the chronic phase of the infection, a ten-day treatment with the same dose of compound 2 reduced parasitemia by 85.9%, compared to a 79.1% reduction with benznidazole. nih.gov Despite this demonstrated antiparasitic activity, the development of this specific series was halted due to unfavorable pharmacokinetic properties. nih.govacs.org

Table 2: Antiparasitic Efficacy of an Indole-2-carboxamide in T. cruzi Infected Mice

| Infection Stage | Compound | Dose | Treatment Duration | Parasitemia Reduction |

|---|---|---|---|---|

| Acute | Indole-2-carboxamide (Cmpd 2) | 50 mg/kg BID | 5 days | 96.7% nih.gov |

| Acute | Benznidazole | 100 mg/kg QD | 5 days | 99.8% nih.gov |

| Chronic | Indole-2-carboxamide (Cmpd 2) | 50 mg/kg BID | 10 days | 85.9% nih.gov |

| Chronic | Benznidazole | 100 mg/kg QD | 10 days | 79.1% nih.gov |

Antiviral Efficacy in Animal Models (e.g., DENV-Infected Mouse Model)

Specific preclinical data on the in vivo antiviral efficacy of this compound against Dengue virus (DENV) is not currently available in published literature. However, the broader class of indole derivatives has been investigated for antiviral properties. Mouse models are standard for the preclinical evaluation of potential DENV inhibitors. researchgate.net For instance, in a DENV-3 infected mouse model, the efficacy of a compound can be assessed by monitoring reductions in viral loads in plasma, liver, spleen, and brain. researchgate.net

While not directly related to the indole-3-carboxamide structure, another carboxamide, N-phenylpyridine-3-carboxamide, has been identified as an inhibitor of DENV replication in cell culture, highlighting the potential of the carboxamide functional group in antiviral drug design. nih.gov Further in vivo studies are required to determine if this compound or related compounds possess efficacy in animal models of DENV infection.

Pharmacokinetic and Metabolic Studies (Preclinical)

In Vitro Metabolic Stability Assessment (e.g., Microsomal Studies)

The metabolic stability of a compound is a critical parameter in preclinical development, often assessed using liver microsomes. researchgate.net For the indole-3-carboxamide class, studies have shown excellent in vitro metabolic stability. For example, two novel indole-3-carboxamide derivatives developed as autotaxin inhibitors demonstrated half-lives (t1/2) of over 170 minutes in microsomal stability assays. nih.gov

Metabolic stability assays typically involve incubating the compound with liver microsomes and measuring its depletion over time. researchgate.net Compounds with low clearance in these assays are generally considered to have higher metabolic stability. While specific data for this compound is not available, the high stability of other indole-3-carboxamides suggests that this scaffold may be resistant to rapid metabolic breakdown. nih.gov

Table 3: In Vitro Metabolic Stability of Representative Indole-3-carboxamides

| Compound | Test System | Half-life (t1/2) |

|---|---|---|

| Indole-3-carboxamide (Cmpd 4) | Microsomes | > 170 min nih.gov |

| Indole-3-carboxamide (Cmpd 29) | Microsomes | > 170 min nih.gov |

Plasma Protein Binding (PPB) Investigations

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. nih.gov Only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov Investigations into synthetic cannabinoid receptor agonists, which include indole- and indazole-3-carboxamide derivatives, have shown that these compounds are typically highly bound to plasma proteins.

The plasma protein binding for this class of compounds can be very high, often exceeding 98-99%. This high degree of binding can significantly impact the compound's pharmacokinetic profile. While direct PPB data for this compound is not available, the general trend for related 3-carboxamide structures suggests it is likely to exhibit a high affinity for plasma proteins.

Biotransformation Pathways and Metabolite Identification (Preclinical)

The biotransformation of indole-containing compounds can proceed through various metabolic pathways. The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450 (CYP) play a crucial role. researchgate.net For indole derivatives, common phase I metabolic reactions include hydroxylation of the indole ring and N-dealkylation of side chains. dshs-koeln.de

For instance, studies on indole-3-carbinol have shown that its in vivo effects are largely attributable to its condensation products, suggesting that the initial compound undergoes significant biotransformation. nih.gov In the case of this compound, potential metabolic pathways could include hydroxylation at various positions on the indole ring or N-demethylation of the dimethylamide group. Following phase I reactions, the resulting metabolites may undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. dshs-koeln.de Detailed metabolite identification studies for this compound have not been reported in the available literature.

In Vivo Pharmacokinetic Profiling (Preclinical)

Comprehensive searches of scientific literature did not yield specific preclinical in vivo pharmacokinetic data for the compound this compound. While research exists on the pharmacokinetic properties of various other indole derivatives and more complex indole-3-carboxamides, particularly synthetic cannabinoid receptor agonists, publically available studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models could not be located.

Therefore, detailed research findings and data tables on its in vivo pharmacokinetic profile are not available at this time.

Advanced Analytical Methodologies for Research Characterization of N,n Dimethyl 1h Indole 3 Carboxamide

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural features of N,N-dimethyl-1H-indole-3-carboxamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the chemical shift, integration, and multiplicity of the hydrogen atoms. For this compound, the spectrum would typically show distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton of the indole, and the methyl protons of the dimethylamide group. The specific chemical shifts and coupling constants (J-values) are crucial for assigning each proton to its exact position in the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals would correspond to the carbons of the indole ring system and the carbonyl and methyl carbons of the N,N-dimethyl-carboxamide group. researchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms, aiding in the unequivocal confirmation of the compound's carbon framework.

Interactive Data Table: Representative NMR Data for Indole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.1 | Singlet | Indole N-H |

| ¹H | ~7.7 | Doublet | Aromatic H |

| ¹H | ~7.4 | Doublet | Aromatic H |

| ¹H | ~7.2 | Multiplet | Aromatic H |

| ¹H | ~3.0 | Singlet | N-CH₃ |

| ¹³C | ~165 | Singlet | C=O (Amide) |

| ¹³C | ~136 | Singlet | Aromatic C |

| ¹³C | ~125 | Singlet | Aromatic C |

| ¹³C | ~122 | Singlet | Aromatic C |

| ¹³C | ~120 | Singlet | Aromatic C |

| ¹³C | ~111 | Singlet | Aromatic C |

| ¹³C | ~35 | Singlet | N-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies for this compound would include:

N-H Stretch: A peak typically observed in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H group. mdpi.com

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected in the 2800-3100 cm⁻¹ range.

C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ is indicative of the carbonyl group of the tertiary amide. mdpi.com

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide and indole ring can be found in the 1200-1400 cm⁻¹ range.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key functional groups within the compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.09 g/mol . nih.govbiosynth.com

Fragmentation Pattern: The molecule will fragment in a characteristic manner under the high-energy conditions of the mass spectrometer. Analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for indole derivatives often involve cleavage of the side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments, thus confirming its identity with a high degree of confidence. rsc.org

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds before they are introduced into the mass spectrometer. It is suitable for the analysis of thermally stable indole derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are versatile techniques for analyzing a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov LC-MS/MS provides enhanced selectivity and sensitivity for quantitative analysis.

Electrospray Ionization (ESI-MS): A soft ionization technique commonly used with LC-MS that is well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI coupled with Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometry can be used for high-resolution mass analysis and imaging of compounds in complex samples. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for indole derivatives. It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC-MS): UPLC utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry, UPLC-MS is a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. For the analysis of this compound, derivatization may sometimes be necessary to increase its volatility and thermal stability. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a key parameter for identification. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov

Interactive Data Table: Chromatographic Parameters for Analysis of Indole Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Typical Retention Time |

| RP-HPLC | C18 | Acetonitrile/Water Gradient | UV (e.g., 280 nm) | Varies with gradient |

| UPLC-MS | C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry | Shorter than HPLC |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry | Dependent on temperature program |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the analysis and purification of small organic molecules. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small percentage of an organic co-solvent, such as methanol (B129727). This technique offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity. webmineral.com

For the analysis of this compound, an achiral SFC method would be highly suitable. Given the aromatic and amide functionalities of the molecule, a stationary phase with multiple interaction capabilities would be beneficial. Amide-embedded stationary phases, for instance, can provide a combination of hydrophobic and electron-donating interactions, which can effectively resolve drug-like molecules. researchgate.net

A potential SFC method for the characterization of this compound could employ a column with a polar stationary phase, such as silica (B1680970), aminopropyl, or cyanopropyl bonded silica. mdpi.com The mobile phase would consist of supercritical CO2 with a methanol modifier. The addition of a small amount of an additive, like water, to the modifier can sometimes improve peak shape and reduce retention times for basic compounds. mdpi.com

Table 1: Illustrative Supercritical Fluid Chromatography (SFC) Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | Amide-embedded C18 or Polar (e.g., Silica, Amino) |

| Mobile Phase | Supercritical CO2 with Methanol Modifier |

| Modifier Gradient | Isocratic or Gradient (e.g., 5-40% Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV-Vis (e.g., 220 nm, 280 nm), MS |

X-ray Diffraction (Powder X-ray Diffraction)

X-ray diffraction is an indispensable technique for the solid-state characterization of crystalline materials. It provides detailed information about the crystal structure, including the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice. The crystal structure of this compound has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646899. nih.gov

The crystallographic data reveals the precise three-dimensional arrangement of the molecule in the solid state, which is fundamental for understanding its physical properties and intermolecular interactions. Powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample and provides a characteristic diffraction pattern that serves as a fingerprint for the crystalline form.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 646899 |

| Empirical Formula | C11H12N2O |

| Formula Weight | 188.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.234(2) |

| b (Å) | 10.380(2) |

| c (Å) | 8.8400(18) |

| α (°) | 90 |

| β (°) | 109.28(3) |

| γ (°) | 90 |

| Volume (ų) | 973.1(3) |

| Z | 4 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C11H12N2O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. chemaxon.comillinois.edu The experimental values obtained from elemental analysis should closely match these theoretical values to verify the elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.19 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.50 |

| Total | 188.23 | 100.00 |

Purity Assessment Techniques (e.g., TLC, HPLC-MS/UPLC-MS)

Ensuring the purity of a chemical compound is paramount for its use in research. A combination of chromatographic techniques is typically employed for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing the purity of a sample. For this compound, a normal-phase TLC on silica gel plates would be appropriate. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) can be used to achieve good separation. aku.edu.tr The spots can be visualized under UV light (254 nm) due to the aromatic indole ring.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): HPLC and UPLC coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of compounds in a mixture, providing a highly accurate assessment of purity. nih.govrroij.com

A reversed-phase HPLC or UPLC method would be suitable for this compound. A C18 or a phenyl-hexyl column could be employed for separation. nih.gov The mobile phase would typically consist of a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. nih.govrroij.com

The mass spectrometer provides molecular weight information and fragmentation patterns, which confirm the identity of the main peak and any impurities. For this compound (molecular weight: 188.23 g/mol ), the expected protonated molecule [M+H]+ would be observed at m/z 189. The fragmentation in the mass spectrometer would likely involve the cleavage of the amide bond. A characteristic fragment would be the dimethylaminocarbonyl cation [(CH3)2NCO]+ at m/z 72. Another significant fragment would be the indolyl cation, resulting from the loss of the dimethylcarboxamide group, which would appear at m/z 116. scirp.org

Table 4: Illustrative HPLC-MS/UPLC-MS Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Linear gradient (e.g., 5% to 95% B over 5-10 minutes) |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis (e.g., 220 nm, 280 nm) |

| Mass Spectrometry | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Scan Range | m/z 50-500 |

| Expected [M+H]+ | m/z 189 |

| Key Fragments | m/z 116, 72 |

Future Directions and Research Perspectives for N,n Dimethyl 1h Indole 3 Carboxamide

Development of Novel Indole (B1671886) Carboxamide Analogs

A primary focus of future research will be the rational design and synthesis of novel analogs of N,N-dimethyl-1H-indole-3-carboxamide to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov Synthetic strategies will likely involve modifications at several key positions on the indole ring and the carboxamide group. For instance, the introduction of various substituents on the benzene (B151609) portion of the indole nucleus can significantly influence biological activity. arkat-usa.org